molecular formula C19H18ClN5O2 B7343918 N-[(2S,3R)-2-(4-chlorophenyl)oxolan-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide

N-[(2S,3R)-2-(4-chlorophenyl)oxolan-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide

Katalognummer B7343918
Molekulargewicht: 383.8 g/mol
InChI-Schlüssel: JNFDJWCUANHTLO-MJGOQNOKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2S,3R)-2-(4-chlorophenyl)oxolan-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and activation of B-cells. TAK-659 has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Wirkmechanismus

N-[(2S,3R)-2-(4-chlorophenyl)oxolan-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide inhibits BTK by binding to the enzyme's active site, thereby preventing its phosphorylation and downstream signaling. BTK is a key enzyme in the BCR signaling pathway, which is essential for B-cell development and activation. By inhibiting BTK, this compound blocks B-cell activation and proliferation, leading to the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on B-cells. In preclinical studies, this compound has been shown to inhibit B-cell activation and proliferation, induce apoptosis, and modulate the tumor microenvironment. In clinical trials, this compound has been shown to induce high response rates and durable responses in patients with CLL and NHL.

Vorteile Und Einschränkungen Für Laborexperimente

N-[(2S,3R)-2-(4-chlorophenyl)oxolan-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide has several advantages and limitations for lab experiments. One advantage is its specificity for BTK, which allows for targeted inhibition of B-cell signaling pathways. Another advantage is its oral bioavailability, which allows for convenient dosing in preclinical models and clinical trials. One limitation is its potential for off-target effects, which can complicate the interpretation of experimental results. Another limitation is its limited solubility in water, which can limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the development and application of N-[(2S,3R)-2-(4-chlorophenyl)oxolan-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide. One direction is the exploration of combination therapies with other targeted agents, such as inhibitors of PI3K, AKT, and BCL-2. Another direction is the investigation of this compound in other B-cell malignancies, such as multiple myeloma and Waldenström macroglobulinemia. Additionally, the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic potential.

Synthesemethoden

The synthesis of N-[(2S,3R)-2-(4-chlorophenyl)oxolan-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide involves several steps, including the preparation of intermediate compounds and the coupling of the final product. The process begins with the preparation of 4-chlorophenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with (2S,3R)-3-hydroxy-2-(4-chlorophenyl)oxirane to form the oxirane intermediate. The oxirane intermediate is then opened with sodium azide to form the tetrazole ring, followed by the coupling of the final product with 4-(tetrazol-1-yl)aniline to yield this compound.

Wissenschaftliche Forschungsanwendungen

N-[(2S,3R)-2-(4-chlorophenyl)oxolan-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide has been extensively studied in preclinical models and clinical trials for the treatment of B-cell malignancies. In preclinical studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) in B-cell malignancies. In clinical trials, this compound has demonstrated promising results in patients with CLL and NHL, including high response rates and durable responses.

Eigenschaften

IUPAC Name

N-[(2S,3R)-2-(4-chlorophenyl)oxolan-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2/c20-15-5-3-14(4-6-15)19-17(9-10-27-19)22-18(26)11-13-1-7-16(8-2-13)25-12-21-23-24-25/h1-8,12,17,19H,9-11H2,(H,22,26)/t17-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFDJWCUANHTLO-MJGOQNOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1NC(=O)CC2=CC=C(C=C2)N3C=NN=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1NC(=O)CC2=CC=C(C=C2)N3C=NN=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.